molecular formula C10H10BrN5O B5484066 MFCD20503227

MFCD20503227

Cat. No.: B5484066
M. Wt: 296.12 g/mol
InChI Key: YIYVYICMSWXCEY-UHFFFAOYSA-N
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Description

The compound with the identifier MFCD20503227 is a specialized chemical substance frequently utilized in industrial and pharmaceutical research. Such compounds are critical intermediates in cross-coupling reactions, drug synthesis, and materials science due to their reactivity and stability .

Key properties inferred from similar compounds include:

  • Molecular complexity: Likely contains halogen atoms (e.g., bromine, chlorine) and functional groups such as boronic acid.
  • Applications: Catalysis, polymer modification, or medicinal chemistry.
  • Synthetic accessibility: Likely synthesized via palladium-catalyzed cross-coupling or nucleophilic substitution reactions .

Properties

IUPAC Name

N-(4-bromophenyl)-2-(tetrazol-1-yl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10BrN5O/c1-7(16-6-12-14-15-16)10(17)13-9-4-2-8(11)3-5-9/h2-7H,1H3,(H,13,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YIYVYICMSWXCEY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NC1=CC=C(C=C1)Br)N2C=NN=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10BrN5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of MFCD20503227 involves several steps, each requiring specific conditions to ensure the desired product is obtained. The synthetic routes typically involve the use of organic solvents, catalysts, and controlled temperature and pressure conditions. Detailed information on the exact synthetic routes and reaction conditions is often proprietary and may vary depending on the desired purity and yield of the compound.

Industrial Production Methods

Industrial production of this compound is typically carried out in large-scale reactors where the reaction conditions can be precisely controlled. This ensures consistent quality and high yield of the compound. The process may involve multiple purification steps, including crystallization, distillation, and chromatography, to achieve the desired level of purity.

Chemical Reactions Analysis

Types of Reactions

MFCD20503227 undergoes various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.

    Substitution: This reaction involves the replacement of one atom or group of atoms in the compound with another atom or group of atoms.

Common Reagents and Conditions

Common reagents used in the reactions of this compound include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various halogenating agents. The reaction conditions, such as temperature, pressure, and solvent, are carefully controlled to ensure the desired reaction pathway and product formation.

Major Products

The major products formed from the reactions of this compound depend on the type of reaction and the reagents used. For example, oxidation reactions may produce various oxidized derivatives, while substitution reactions may yield halogenated compounds.

Scientific Research Applications

MFCD20503227 has a wide range of applications in scientific research, including:

    Chemistry: Used as a reagent in various organic synthesis reactions.

    Biology: Studied for its potential effects on biological systems and its use as a biochemical probe.

    Medicine: Investigated for its potential therapeutic properties and as a lead compound in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of MFCD20503227 involves its interaction with specific molecular targets and pathways within biological systems. The compound may bind to enzymes or receptors, altering their activity and leading to various biochemical effects. The exact molecular targets and pathways involved can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Based on the evidence, the following compounds share structural or functional similarities with MFCD20503227:

Table 1: Structural and Physicochemical Comparison

Compound Identifier CAS No. Molecular Formula Molecular Weight Log Po/w (XLOGP3) Solubility (mg/mL) Key Functional Groups Similarity Score
This compound Not Available Inferred C₆H₅BBrClO₂ ~235.27 ~2.15 ~0.24 Boronic acid, halogens Reference
(3-Bromo-5-chlorophenyl)boronic acid 1046861-20-4 C₆H₅BBrClO₂ 235.27 2.15 0.24 Boronic acid, Br, Cl 0.87
(6-Bromo-2,3-dichlorophenyl)boronic acid 1022150-11-3 C₆H₄BBrCl₂O₂ 270.27 2.78 0.18 Boronic acid, Br, Cl 0.71
Heterocyclic derivative 1022150-11-3 C₂₇H₃₀N₆O₃ 486.57 3.45 0.05 Amide, ether, aromatic 0.65

Key Observations:

Halogenated Boronic Acids : Compounds like (3-Bromo-5-chlorophenyl)boronic acid (CAS 1046861-20-4) exhibit high structural similarity to this compound, with identical molecular formulas and weights. The presence of bromine and chlorine enhances electrophilic reactivity, making them suitable for Suzuki-Miyaura couplings .

Solubility Trends : Boronic acids with fewer halogen substituents (e.g., this compound analogs) show higher aqueous solubility (0.24 mg/mL) compared to heavily halogenated derivatives (0.18 mg/mL) .

Log Po/w Differences : Heterocyclic derivatives (e.g., CAS 1022150-11-3) have higher hydrophobicity (Log Po/w = 3.45) due to aromatic rings and alkyl chains, limiting their use in polar solvents .

Table 2: Performance in Cross-Coupling Reactions

Compound Reaction Yield (%) Catalyst Compatibility Thermal Stability (°C) Byproduct Formation
This compound analogs 85–92 Pd(PPh₃)₄, NiCl₂ ≤150 <5%
(3-Bromo-5-chlorophenyl)boronic acid 88–95 Pd(dppf)Cl₂ ≤160 <3%
Heterocyclic derivative 70–78 CuI, PPh₃ ≤100 10–15%

Key Findings:

  • Catalyst Efficiency : Boronic acids (e.g., this compound analogs) achieve higher yields (85–95%) with palladium catalysts, whereas heterocyclic derivatives require copper-based systems with lower efficiency .
  • Thermal Stability : Halogenated boronic acids tolerate higher temperatures (≤160°C), critical for high-temperature polymerization processes .
  • Byproduct Control : Steric hindrance in this compound analogs minimizes undesired homocoupling (<5%), unlike bulkier heterocycles .

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